3,5-Di-O-p-chlorobenzoyl floxuridine
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Overview
Description
3,5-Di-O-p-chlorobenzoyl floxuridine is a synthetic derivative of floxuridine, a fluorinated pyrimidine analog. It is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine. The compound is known for its unique chemical properties and potential therapeutic applications.
Mechanism of Action
Target of Action
The primary target of 3’,5’-Di-O-p-chlorobenzoyl-2’-deoxy-5-fluorouridine is uridine phosphorylase . This enzyme plays a crucial role in the pyrimidine salvage pathway, which recycles pyrimidines to form nucleoside triphosphates.
Mode of Action
The compound interacts with its target, uridine phosphorylase, by mimicking the natural substrate of the enzyme. This results in the inhibition of the enzyme, thereby disrupting the pyrimidine salvage pathway .
Biochemical Pathways
The disruption of the pyrimidine salvage pathway affects the synthesis of nucleoside triphosphates. These molecules are essential for DNA replication and RNA transcription. Therefore, the compound’s action can lead to the inhibition of these processes, particularly in rapidly dividing cells such as cancer cells .
Result of Action
The molecular effect of the compound’s action is the disruption of DNA replication and RNA transcription, leading to cell death. On a cellular level, this results in the inhibition of cell proliferation, particularly in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Di-O-p-chlorobenzoyl floxuridine typically involves the esterification of floxuridine with p-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-Di-O-p-chlorobenzoyl floxuridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the p-chlorobenzoyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the p-chlorobenzoyl groups.
Scientific Research Applications
3,5-Di-O-p-chlorobenzoyl floxuridine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Employed in studies involving DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its structural similarity to floxuridine, which is known for its antineoplastic properties.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Comparison with Similar Compounds
Similar Compounds
Floxuridine: A fluorinated pyrimidine analog used in cancer treatment.
5-Fluorouracil: Another fluorinated pyrimidine analog with antineoplastic properties.
Gemcitabine: A nucleoside analog used in chemotherapy.
Uniqueness
3,5-Di-O-p-chlorobenzoyl floxuridine is unique due to its specific chemical modifications, which enhance its stability and potentially improve its therapeutic efficacy. The presence of p-chlorobenzoyl groups provides additional sites for chemical modification, allowing for the development of new derivatives with improved properties.
Properties
IUPAC Name |
[(2R,3S,5R)-3-(4-chlorobenzoyl)oxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-chlorobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2FN2O7/c24-14-5-1-12(2-6-14)21(30)33-11-18-17(35-22(31)13-3-7-15(25)8-4-13)9-19(34-18)28-10-16(26)20(29)27-23(28)32/h1-8,10,17-19H,9,11H2,(H,27,29,32)/t17-,18+,19+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKGUIKIBDTIHT-IPMKNSEASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)F)COC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)F)COC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2FN2O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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